N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide is a synthetic organic compound that features a fluorophenyl group, a piperidine ring, and an acetamide moiety. Compounds with such structures are often investigated for their potential pharmacological properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate:
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, are required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-bromophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide: Similar structure with a bromine atom instead of fluorine.
N-(4-methylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide may confer unique properties, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to certain biological targets compared to its analogs.
Properties
Molecular Formula |
C15H19FN2O3 |
---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-2-piperidin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C15H19FN2O3/c16-12-4-6-13(7-5-12)17-14(19)10-21-11-15(20)18-8-2-1-3-9-18/h4-7H,1-3,8-11H2,(H,17,19) |
InChI Key |
PQCRSJVADJYQAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.